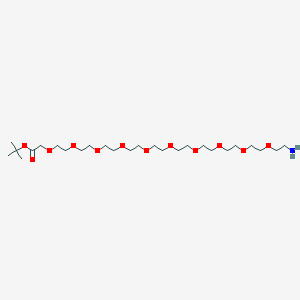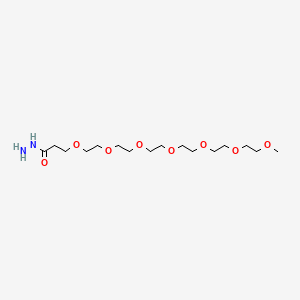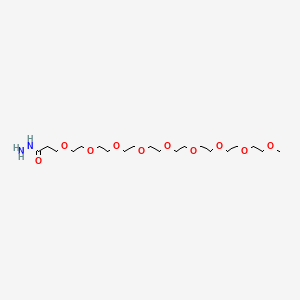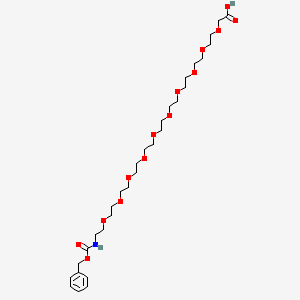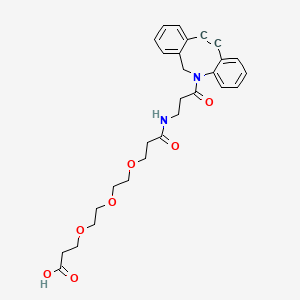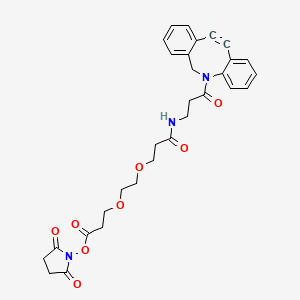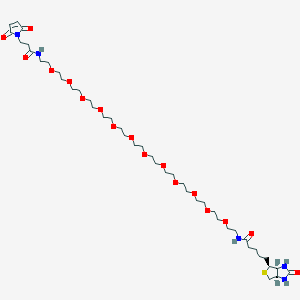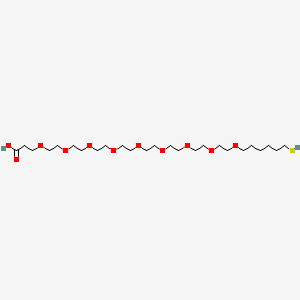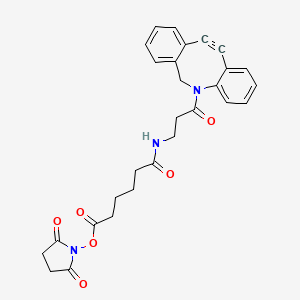
DBCO-COONHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-COONHS ester) is a chemical compound widely used in bioorthogonal chemistry, particularly in copper-free click chemistry. This compound is known for its ability to react with azide-functionalized molecules without the need for a copper catalyst, making it highly valuable for bioconjugation applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-COONHS ester typically involves the reaction of dibenzocyclooctyne (DBCO) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
DBCO-COONHS ester primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, primary amines.
Conditions: The reaction is typically carried out in aqueous buffers or organic solvents at room temperature.
Major Products Formed
The major product formed from the reaction of this compound with azide-functionalized molecules is a stable triazole linkage. This product is highly stable and can be used for various bioconjugation applications .
科学研究应用
Chemistry
DBCO-COONHS ester is extensively used in click chemistry for the synthesis of complex molecules and polymers. Its ability to form stable triazole linkages without the need for a copper catalyst makes it ideal for applications where copper could be detrimental .
Biology
In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. This enables the study of biological processes in real-time and in living cells .
Medicine
This compound is employed in the development of targeted drug delivery systems. By conjugating therapeutic agents to targeting molecules, it allows for precise delivery to specific cells or tissues, enhancing the efficacy and reducing side effects .
Industry
In the industrial sector, this compound is used for the functionalization of surfaces and materials. This includes the development of biosensors, diagnostic tools, and advanced materials with specific properties .
作用机制
DBCO-COONHS ester exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC). The strained alkyne group in DBCO reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst . The primary molecular targets are azide-functionalized biomolecules, and the reaction pathway involves the formation of a triazole ring .
相似化合物的比较
Similar Compounds
- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester)
- Dibenzocyclooctyne-amine (DBCO-amine)
- Dibenzocyclooctyne-acid (DBCO-acid)
Uniqueness
DBCO-COONHS ester is unique due to its ability to react with both azide-functionalized molecules and primary amines. This dual reactivity makes it highly versatile for various bioconjugation applications. Additionally, its copper-free click chemistry capability ensures that it can be used in sensitive biological systems without the risk of copper-induced toxicity .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6/c32-24(11-5-6-12-28(36)37-31-26(34)15-16-27(31)35)29-18-17-25(33)30-19-22-9-2-1-7-20(22)13-14-21-8-3-4-10-23(21)30/h1-4,7-10H,5-6,11-12,15-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVYOJKXEPFCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


